molecular formula C14H12FNO B291921 N-(2-fluorophenyl)-3-methylbenzamide

N-(2-fluorophenyl)-3-methylbenzamide

Cat. No. B291921
M. Wt: 229.25 g/mol
InChI Key: QQHQWNFBMJFHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-methylbenzamide, also known as N-(2-fluorobenzyl)-3-methylbenzamide or N-(2-fluorophenyl)-3-methylbenzo[d]oxazole-6-carboxamide, is a chemical compound with the molecular formula C15H13FNO. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. This compound has gained attention in the scientific community due to its potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell signaling pathways. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. In addition, N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide has a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. These effects suggest that this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide in lab experiments is its relatively simple synthesis method, which allows for easy preparation of large quantities of the compound. In addition, this compound has been shown to have activity against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide. One area of interest is the development of analogs of this compound that may have improved activity and selectivity against specific types of cancer cells or inflammatory mediators. In addition, further studies are needed to fully elucidate the mechanism of action of N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide and its effects on cell signaling pathways. Finally, this compound may have potential applications in combination therapy with other drugs for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide can be achieved through a multi-step process. One common method involves the reaction of 2-fluorobenzaldehyde with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 2-aminobenzoxazole in the presence of a base to yield N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide.

Scientific Research Applications

N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide has been studied for its potential use in drug discovery and development. It has been found to have activity against certain types of cancer cells, including breast cancer and leukemia cells. In addition, this compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H12FNO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17)

InChI Key

QQHQWNFBMJFHKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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